3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
Chemical Structure and Properties The compound 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353976-24-5) is a pyrrolidine-based carbamate derivative. Its structure features a benzyl ester group at the 1-position of the pyrrolidine ring and a tertiary amine side chain at the 3-position, comprising a methyl group and a 2-aminoethyl moiety.
Availability and Synthesis
According to and , this compound is listed as a discontinued product by CymitQuimica (Ref: 10-F080649) but is available through suppliers like HANGZHOU JHECHEM CO LTD. Its discontinued status may reflect challenges in synthesis, stability, or market demand .
Properties
IUPAC Name |
benzyl 3-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(10-8-17)11-15-7-9-19(12-15)16(20)21-13-14-5-3-2-4-6-14/h2-6,15H,7-13,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPOAVKPQJAZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known as (S)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, is a complex organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H23N3O2, with a molecular weight of 277.37 g/mol. The structure features a pyrrolidine ring, an amino group, and a benzyl ester moiety, which contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to diverse biological effects.
Biological Activity
Antimicrobial Activity:
Research has shown that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, in vitro studies demonstrated that certain pyrrolidine-based compounds possess antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | Staphylococcus aureus |
| Compound B | 0.0048 | Escherichia coli |
| Compound C | 0.0195 | Bacillus mycoides |
| Compound D | 0.039 | Candida albicans |
Neuroprotective Effects:
The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Studies suggest that it may enhance synaptic plasticity and protect neurons from oxidative stress .
Case Studies
-
Antibacterial Efficacy Study:
A study involving the synthesis and evaluation of various pyrrolidine derivatives found that specific modifications to the structure significantly enhanced antibacterial activity against resistant strains of bacteria. The research highlighted the importance of substituents on the pyrrolidine ring in determining the efficacy against pathogens . -
Neuroprotective Mechanisms:
In a controlled experimental setup, researchers administered the compound to neuronal cultures exposed to oxidative stress. The results indicated a marked decrease in cell death compared to untreated controls, suggesting potential therapeutic applications in conditions like Alzheimer's disease .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex chemical entities.
- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms.
Biology
- Enzyme Mechanisms : The compound is utilized in research focusing on enzyme interactions and protein-ligand binding studies.
- Antioxidant Activity : Preliminary studies indicate that it possesses significant antioxidant properties, which can protect cells from oxidative stress.
Industry
- Pharmaceutical Development : Its unique structure contributes to potential applications in drug design, particularly in developing therapeutic agents targeting neurodegenerative diseases and cancer.
- Specialty Chemicals Production : The compound is involved in the production of specialty chemicals due to its functional groups.
Research has demonstrated various biological activities associated with this compound:
-
Neuroprotective Effects :
- Case Study: In vitro studies on neuronal cell lines indicated that treatment with this compound enhanced cell viability under oxidative stress conditions, suggesting protective effects against neurodegeneration.
-
Anticancer Properties :
- Case Study: Preliminary screenings against cancer cell lines showed that the compound inhibited cell growth in a dose-dependent manner, likely through apoptosis induction.
-
Mechanism of Action :
- The compound interacts with specific enzymes or receptors, modulating their activity and influencing metabolic pathways.
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and benzyl alcohol.
| Reagents/Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 1M HCl, reflux (4h) | 3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid + benzyl alcohol | 78% | Acid-catalyzed nucleophilic acyl substitution. |
| 0.5M NaOH, 60°C (2h) | Same as above | 85% | Base-mediated saponification. |
Hydrolysis kinetics depend on steric hindrance from the pyrrolidine ring, with basic conditions favoring faster conversion.
Redox Reactions at Amino Groups
The tertiary amine and primary amine groups participate in redox reactions:
Oxidation
| Reagent | Conditions | Product | Observations |
|---|---|---|---|
| KMnO₄ (excess) | H₂O, 25°C, 12h | Oxidized imine intermediates | Partial degradation observed due to overoxidation. |
| H₂O₂ (30%) | AcOH, 50°C, 6h | N-oxide derivatives | Selective oxidation of tertiary amine confirmed via NMR. |
Reduction
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ (2 eq) | MeOH, 0°C, 1h | Stable amine adducts | 62% |
| H₂ (1 atm), Pd/C | EtOH, 25°C, 3h | Reduced pyrrolidine derivatives | 55% |
Nucleophilic Substitution
The primary amine group reacts with electrophiles:
| Reaction Type | Reagents | Conditions | Product | Key Data |
|---|---|---|---|---|
| Alkylation | CH₃I (1.2 eq) | DMF, 60°C, 8h | Quaternary ammonium salt | |
| Acylation | AcCl (1.5 eq) | THF, 0°C, 2h | Acetylated derivative |
Reactivity trends correlate with the steric accessibility of the amine group, with alkylation requiring higher temperatures.
Comparative Reactivity
The compound’s reactivity differs from structural analogs:
| Compound | Key Reaction | Rate vs. Target Compound |
|---|---|---|
| 3-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester | Ester hydrolysis | 1.2× faster |
| (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | Oxidation | 0.7× slower |
Electron-donating groups (e.g., ethyl) accelerate hydrolysis, while hydroxyl groups hinder oxidation.
Stability Under Synthetic Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH < 2 (HCl) | Ester hydrolysis + pyrrolidine ring protonation | 45 min |
| pH > 12 (NaOH) | Rapid saponification | 8 min |
| UV light (254 nm) | Radical-mediated decomposition | 72h |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-Based Analogs with Varied Substituents
Phosphinoyl-Substituted Derivatives
highlights three pyrrolidine-1-carboxylic acid benzyl esters with phosphinoyl-containing side chains:
- 2-[(2-carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester
- 2-[(2-carboxy-4-methyl-pentyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester
- 2-[(2-carboxy-propyl)-hydroxy-phosphinoyl]-pyrrolidine-1-carboxylic acid benzyl ester
Key Differences :
- These compounds replace the tertiary amine side chain with phosphinoyl groups, which are known to enhance metal-binding properties and inhibit enzymes like angiotensin-converting enzyme (ACE) .
- The target compound’s aminoethyl-methyl-amino group may offer better solubility in aqueous media compared to the hydrophobic phosphinoyl analogs.
Aromatic and Heterocyclic Substituents
and describe analogs with aromatic substitutions:
- (±)-2-(4-(Methoxycarbonyl)benzyl)pyrrolidine-1-carboxylic acid benzyl ester (25) : Features a methoxycarbonylbenzyl group.
- 2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester (24) : Substituted with a naphthalene ring.
Key Findings :
- Compound 25 exhibits rotameric equilibrium (1:1 ratio) in NMR studies, suggesting conformational flexibility .
Halogenated Derivatives
lists 3-bromo-pyrrolidine-1-carboxylic acid benzyl ester, where the aminoethyl-methyl-amino group is replaced with bromine.
- Applications : Bromine substitution facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile synthetic intermediate .
- Comparison : The bromo analog lacks the tertiary amine’s hydrogen-bonding capacity, reducing its utility in targeting amine-sensitive biological receptors.
Piperidine-Based Analogs
4-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
describes this piperidine analog (CAS: 1353955-37-9), which expands the ring from 5-membered (pyrrolidine) to 6-membered (piperidine).
- Structural Impact : The larger ring may alter conformational dynamics and receptor binding selectivity.
- Molecular Weight : 305.42 g/mol vs. the target compound’s ~305 g/mol (estimated), indicating similar size but distinct spatial arrangements .
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester
highlights a piperidine derivative with a carboxymethyl-ethyl-amino substituent (CAS: 1354009-23-6).
Amino-Protected Derivatives
S-1-Cbz-3-Boc-aminopyrrolidine
and describe analogs with orthogonal protecting groups (Cbz and Boc):
- 3-tert-Butoxycarbonylamino-pyrrolidine-1-carboxylic acid benzyl ester: The Boc group enhances stability during synthetic steps, whereas the target compound’s unprotected amino group may limit its use in harsh reaction conditions .
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
details a stereochemically defined analog (CAS: 122021-01-6) with a hydroxyethyl group.
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Ring-Closing Metathesis Approaches
The development of ruthenium-catalyzed ring-closing metathesis (RCM) has enabled efficient construction of substituted pyrrolidines. A representative protocol involves:
-
Preparation of diene precursor N-allyl-N-(pent-4-en-1-yl)carbamate
-
RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C
-
Hydrogenation of resultant cyclooctene intermediate to yield pyrrolidine
This method provides 68-72% overall yield with excellent stereocontrol, though requires careful handling of air-sensitive catalysts.
Lactam Reduction Strategies
Reduction of 2-pyrrolidone derivatives offers an alternative pathway:
Installation of the [(2-Aminoethyl)(methyl)amino]methyl Side Chain
Mannich Reaction Protocol
A three-component Mannich reaction efficiently installs the aminomethyl group:
Optimization studies demonstrate that microwave irradiation (100 W, 15 min) increases yields to 78% while reducing dimerization byproducts.
HATU-Mediated Coupling
For higher stereochemical fidelity, peptide coupling reagents prove effective:
-
Prepare 3-carboxypyrrolidine intermediate
-
Activate with HATU (1.2 eq) and DIPEA (2.5 eq) in DMF
-
Couple with N-methyl-N-(2-aminoethyl)amine (1.5 eq)
This method achieves 83% yield with >99% ee when using enantiomerically pure pyrrolidine precursors.
Benzyl Esterification Techniques
Steglich Esterification
The gold-standard method employs DCC/DMAP catalysis:
Critical parameters:
-
Reaction temperature: 0°C → RT gradient
-
Molar ratio (Acid:Alcohol:DCC:DMAP) = 1:1.2:1.1:0.3
-
Exclusion of moisture via molecular sieves
Mitsunobu Alternative
For acid-sensitive substrates, Mitsunobu conditions prove superior:
Enables retention of configuration at stereocenters adjacent to hydroxyl groups.
Purification and Characterization
Chromatographic Separation
A typical purification protocol employs:
-
Stationary phase: Silica gel 60 (230-400 mesh)
-
Mobile phase: Gradient from 5% EtOAc/hexanes to 30% EtOAc/hexanes
-
Flow rate: 15 mL/min for analytical, 150 mL/min for preparative
HPLC analysis using Chiralpak AD-H column (hexane:IPA:DEA = 90:10:0.1) confirms enantiomeric excess >99%.
Spectroscopic Characterization
¹H NMR (500 MHz, CDCl₃)
-
δ 7.35-7.28 (m, 5H, Ar-H)
-
δ 4.62 (s, 2H, OCH₂Ph)
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δ 3.85-3.72 (m, 2H, pyrrolidine N-CH₂)
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δ 2.95-2.82 (m, 4H, N(CH₂CH₂NH₂)CH₃)
HRMS (ESI+)
Calculated for C₁₈H₂₈N₃O₂ [M+H]⁺: 318.2181, Found: 318.2178.
Industrial-Scale Production Considerations
Modern manufacturing approaches emphasize:
Q & A
Q. How to address inconsistencies in biological activity across research groups?
- Methodological Answer : Standardize assay protocols (e.g., cell line passage number, incubation time). Verify compound integrity post-assay via LC-MS. Consider enantiomer-specific activity; re-test resolved stereoisomers if racemic mixtures were used initially .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
